

# Technical Whitepaper: Ethyl 1-Butylisonipecotate – Structural Analysis and Synthetic Utility

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## Compound of Interest

Compound Name:	<i>Ethyl 1-butylpiperidine-4-carboxylate</i>
CAS No.:	74045-89-9
Cat. No.:	B2431661

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## Executive Summary

Ethyl 1-butylisonipecotate (CAS 74045-89-9) represents a critical piperidine scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of muscarinic antagonists, local anesthetics, and sigma receptor ligands. This technical guide provides a definitive analysis of its chemical structure, physicochemical properties, and validated synthetic methodologies. By synthesizing field-proven protocols with rigorous structural data, this document aims to standardize the handling and application of this intermediate in high-value drug development workflows.

## Chemical Identity & Structural Analysis

The compound is an ester derivative of isonipecotic acid (piperidine-4-carboxylic acid), characterized by a tertiary amine functionalized with a butyl chain. Its lipophilic

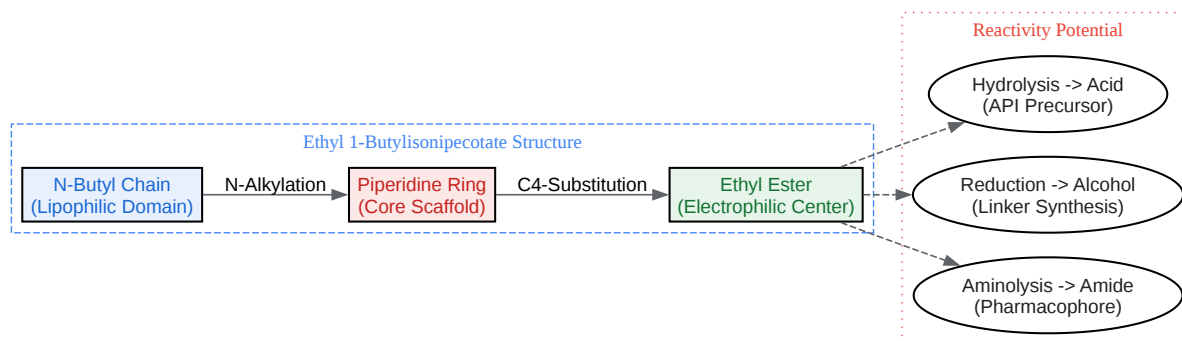
-butyl tail combined with the polar ethyl ester head group creates an amphiphilic profile suitable for traversing biological membranes, making it an ideal precursor for CNS-active agents.

## Nomenclature and Identifiers[1]

Identifier	Value
IUPAC Name	Ethyl 1-butylpiperidine-4-carboxylate
Common Name	Ethyl 1-butylisonipecotate
CAS Registry Number	74045-89-9
Molecular Formula	
Molecular Weight	213.32 g/mol
SMILES	<chem>CCCCN1CCC(CC1)C(=O)OCC</chem>
InChI Key	HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted)

## Structural Connectivity Map

The following diagram illustrates the core structural components and their functional reactivity, highlighting the sites available for further derivatization.



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Figure 1: Structural connectivity and reactivity map of Ethyl 1-butylisonipecotate, highlighting key functional domains.

## Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for optimizing purification and formulation strategies. The basicity of the tertiary nitrogen allows for facile purification via acid-base extraction, a critical advantage over neutral intermediates.

Property	Value / Description	Causality/Implication
Appearance	Colorless to pale yellow liquid	Indicates high purity; oxidation leads to yellowing.
Boiling Point	~110-115 °C at 0.5 mmHg (Predicted)	High boiling point requires vacuum distillation for purification.
Density	~0.96 g/cm <sup>3</sup>	Slightly less dense than water; facilitates phase separation.
Solubility	Soluble in DCM, EtOAc, MeOH, Ethanol	Lipophilic nature dictates organic solvent choice.
pKa (Calc)	~8.5 (Piperidine Nitrogen)	Allows protonation by weak acids; enables salt formation (e.g., HCl, Oxalate).
LogP	~2.8	Moderate lipophilicity; good membrane permeability.

## Synthetic Methodologies

Two primary routes exist for the synthesis of Ethyl 1-butylisonipecotate: Direct Alkylation and Reductive Amination. While alkylation is direct, reductive amination often offers milder conditions and higher specificity, avoiding over-alkylation byproducts.

### Route A: Direct N-Alkylation (Preferred for Scale-up)

This protocol utilizes ethyl isonipecotate and 1-bromobutane. The choice of potassium carbonate (

) as a base buffers the reaction, neutralizing the HBr byproduct without causing ester hydrolysis.

Reagents:

- Ethyl Isonipecotate (1.0 eq)[1]

- 1-Bromobutane (1.1 eq)
- (2.0 eq)
- Acetonitrile (ACN) or DMF (Solvent)

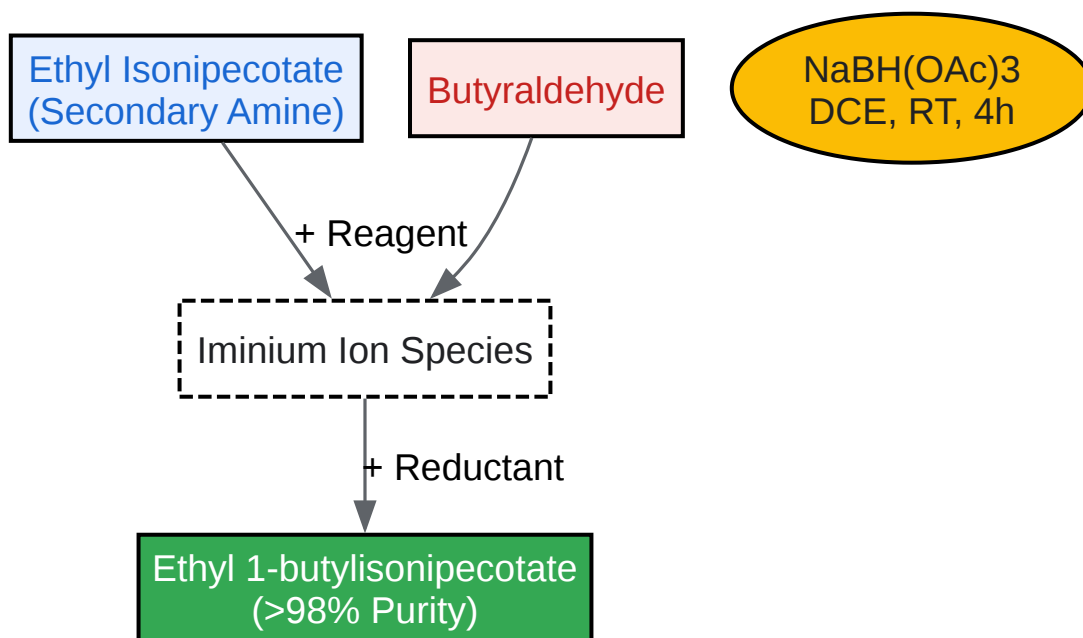
Protocol:

- Dissolution: Dissolve Ethyl Isonipecotate (100 mmol) in ACN (300 mL).
- Base Addition: Add anhydrous granular (200 mmol). Note: Granular form prevents clumping compared to powder.
- Alkylation: Add 1-Bromobutane (110 mmol) dropwise at room temperature to prevent exotherms.
- Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
- Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.
- Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over .
- Distillation: Purify via vacuum distillation to obtain the clear oil.

## Route B: Reductive Amination (Preferred for High Purity)

Uses butyraldehyde and sodium triacetoxyborohydride (

). This method avoids the formation of quaternary ammonium salts.



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Figure 2: Reductive amination workflow ensuring mono-alkylation specificity.

## Analytical Characterization

Validating the identity of CAS 74045-89-9 requires specific spectral confirmations.

### Proton NMR ( NMR, 400 MHz, )

- 4.13 (q, 2H): Quartet for the ethoxy protons. Distinctive ester signal.
- 2.85 (m, 2H): Piperidine ring protons adjacent to nitrogen (equatorial).
- 2.30 (t, 2H): Triplet for the of the butyl chain. Crucial for confirming alkylation.
- 1.25 (t, 3H): Triplet for the ethoxy terminal methyl.
- 0.90 (t, 3H): Triplet for the butyl terminal methyl.

### Mass Spectrometry (ESI-MS)

- Observed Ion:

= 214.2 m/z.

- Fragmentation: Loss of the ethoxy group (M-45) is a common fragmentation pattern for ethyl esters.

## Pharmaceutical Applications

Ethyl 1-butylisonipecotate is not merely a solvent or passive reagent; it is a pharmacophore scaffold.

- Local Anesthetics: The structure mimics the lipophilic tail/hydrophilic head architecture of ester-based anesthetics (e.g., Tetracaine analogs).
- Muscarinic Antagonists: N-alkyl piperidines are core motifs in developing anticholinergic agents for COPD and overactive bladder.
- Sigma Receptor Ligands: The butyl chain length is often optimal for fitting into the hydrophobic pocket of Sigma-1 receptors, relevant in neuropsychiatric drug discovery.

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl Isonipecotate Derivatives. Retrieved from [\[Link\]](#)

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## Sources

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